A Strategic Keystone for Kinase Inhibitor Synthesis: A Technical Guide to 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
A Strategic Keystone for Kinase Inhibitor Synthesis: A Technical Guide to 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For distribution to: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a pivotal intermediate in contemporary medicinal chemistry. Its strategic importance lies in its role as a versatile building block for a range of targeted therapeutics, most notably inhibitors of the Janus kinase (JAK) family. This guide will detail its chemical identity, synthesis, reactivity, and safe handling, providing the necessary insights for its effective application in drug discovery and development workflows.
Core Compound Identification
The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research. The subject of this guide is defined by the following identifiers:
| Identifier | Value |
| Chemical Name | 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine |
| Synonyms | 4-Chloro-1-(triisopropylsilyl)-7-azaindole, 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[tris(1-methylethyl)silyl]- |
| CAS Number | 651744-48-8 [1][2] |
| Molecular Formula | C₁₆H₂₅ClN₂Si[1][2] |
| Molecular Weight | 308.93 g/mol [1] |
The structure features a 7-azaindole (pyrrolo[2,3-b]pyridine) core, which is a recognized pharmacophore in numerous kinase inhibitors. The chlorine atom at the 4-position serves as a versatile synthetic handle for introducing pharmacologically important moieties, while the bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen provides protection, enhances solubility in organic solvents, and directs regioselectivity in subsequent reactions.
Synthesis Protocol: A Pathway to the Keystone Intermediate
The preparation of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is reliably achieved through the N-silylation of commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole). The causality behind this protocol is the deprotonation of the relatively acidic pyrrole N-H proton, followed by nucleophilic attack on the silicon atom of triisopropylsilyl chloride.
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol:
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Reagents & Equipment:
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4-Chloro-7-azaindole
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Triisopropylsilyl chloride (TIPSCl)
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous solvents for workup and chromatography (e.g., petroleum ether, ethyl acetate)
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Inert atmosphere setup (Argon or Nitrogen)
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Standard reaction glassware, magnetic stirrer, ice bath
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Procedure:
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To a solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C under an inert atmosphere. The choice of NaH is critical as it is a strong, non-nucleophilic base capable of irreversibly deprotonating the pyrrole nitrogen.
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Stir the resulting suspension at 0 °C for 1 hour. This allows for complete formation of the sodium salt of the azaindole.
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Add triisopropylsilyl chloride (1.5 eq) dropwise to the reaction mixture at 0 °C. The bulky TIPS group is chosen over smaller silyl groups (like TMS or TES) for its enhanced stability to a wider range of reaction conditions, particularly acidic and mildly basic environments.
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Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until consumption of the starting material is complete.
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Carefully quench the reaction by pouring it into ice water. This neutralizes any remaining NaH.
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Extract the aqueous mixture with an organic solvent such as petroleum ether or ethyl acetate (e.g., 2 x volumes).
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Combine the organic layers and wash thoroughly with saturated brine (3 x volumes) to remove residual DMF and salts.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting residue by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., petroleum ether/ethyl acetate gradient), to yield the title compound as a colorless liquid or low-melting solid.
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Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine stems from the orthogonal reactivity of its functional groups. The TIPS group protects the pyrrole nitrogen, preventing unwanted side reactions, while the C4-chloro and the C5-proton become the primary sites for strategic modifications.
A. Lithiation and Electrophilic Quench:
The TIPS group directs metallation to the C5 position. Treatment with a strong base like sec-butyllithium at low temperatures (-78 °C) generates a C5-lithiated species. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce new functional groups, a cornerstone of its utility.
Caption: Key reactivity pathways of the title compound.
This strategy is employed to synthesize crucial downstream intermediates. For instance, quenching with N,N-dimethylformamide (DMF) yields the 5-carbaldehyde derivative, while reaction with isopropoxyboronic acid pinacol ester provides the corresponding 5-boronic acid pinacol ester[3][4]. These derivatives are then poised for cross-coupling reactions.
B. Application in Janus Kinase (JAK) Inhibitor Synthesis:
The 7-azaindole scaffold is a privileged structure in the design of JAK inhibitors, which are critical therapeutics for autoimmune diseases like rheumatoid arthritis and myelofibrosis. 4-Chloro-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine serves as a key starting material for building the core of these complex molecules.
The general synthetic logic involves:
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Functionalization: Introduction of a group at the C5 position (e.g., via the lithiation strategy described above).
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Cross-Coupling: The C4-chloro position is activated for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce the side chains necessary for binding to the kinase hinge region.
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Deprotection: Removal of the TIPS group, typically with a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the final N-H group, which often forms a critical hydrogen bond in the kinase active site.
This intermediate is instrumental in the synthesis of compounds structurally related to approved drugs and clinical candidates that target the JAK-STAT signaling pathway.[5] The pyrrolo[2,3-b]pyridine core is a bioisostere of other heterocyclic systems used in kinase inhibitors, making it a valuable scaffold for exploring structure-activity relationships (SAR).[6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 651744-48-8 is not publicly available, data from closely related chloro- and silyl-substituted pyrrolo[2,3-b]pyridines allow for a reliable assessment of its hazard profile.
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Hazard Classification:
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Acute Toxicity: May be harmful if swallowed.
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Skin Irritation: Causes skin irritation.
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Eye Irritation: Causes serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of correctly.
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Eye Protection: Use safety glasses with side-shields or chemical goggles.
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Skin and Body Protection: Wear a lab coat.
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Respiratory Protection: Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or mists.
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-
Handling and Storage:
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents, strong acids, and strong bases.
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-
First Aid Measures:
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If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
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In Case of Skin Contact: Wash off with soap and plenty of water.
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In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
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Always consult the supplier-specific SDS before use and handle in accordance with good laboratory practices.
Conclusion
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is more than a mere chemical intermediate; it is a strategic enabler for the synthesis of complex, high-value pharmaceutical targets. Its robust synthesis, the stability afforded by the TIPS protecting group, and the orthogonal reactivity of its C4-chloro and C5-positions make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for any research program focused on the development of novel kinase inhibitors and other targeted therapies.
References
- How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? (n.d.).
- 4-chloro-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine. (n.d.). Sinfoo Biotech.
- 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. (n.d.). Matrix Scientific.
- 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis. (n.d.). Chemicalbook.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.). PMC - NIH.
- 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-aMine. (n.d.). ChemicalBook.
- 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. (n.d.). Sigma-Aldrich.
- 4-chloro-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine. (n.d.). PubChemLite.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central.
- 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]-pyridine-5-boronic acid pinacol ester. (n.d.).
- 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. (n.d.). Parchem.
- Methyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. (n.d.). Achmem.
- Product information, 4-Chloro-1-(triisopropylsilyl)-1h-pyrrolo 2,3-b pyridine. (n.d.). P&S Chemicals.
- Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine: experimental charge density analysis and DFT studies. (n.d.). CrystEngComm (RSC Publishing).
- 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine AldrichCPR. (n.d.). Sigma-Aldrich.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. pschemicals.com [pschemicals.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine: experimental charge density analysis and DFT studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
